6-Ethyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole
Description
Properties
IUPAC Name |
6-ethyl-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S3/c1-2-13-5-6-14-15(12-13)24-17(18-14)19-7-9-20(10-8-19)25(21,22)16-4-3-11-23-16/h3-6,11-12H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWINAQSORBUDHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the compound’s bioavailability and stability.
Biological Activity
6-Ethyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 393.6 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉N₃O₂S₃ |
| Molecular Weight | 393.6 g/mol |
| CAS Number | 955638-21-8 |
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the benzo[d]thiazole core and subsequent functionalization with piperazine and thiophene moieties. The synthetic pathway may include the following steps:
- Formation of Benzo[d]thiazole : Utilizing appropriate thioamide and ortho-haloanilines.
- Piperazine Attachment : Reaction with piperazine derivatives to introduce the piperazinyl group.
- Sulfonation : Incorporation of thiophene sulfonyl groups through electrophilic aromatic substitution.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzo[d]thiazole compounds exhibit varying degrees of antimicrobial activity against different pathogens. For instance, a related study reported that certain thiazole derivatives showed significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various models. For example, thiazole-based compounds have shown cytotoxic effects against several cancer cell lines, including leukemia and solid tumors. A study highlighted that some derivatives exhibited CC50 values between 4 to 9 μM against human lymphocytes, indicating their cytotoxic potential .
Neuropharmacological Effects
In the context of neuropharmacology, thiazole-containing compounds have been evaluated for anticonvulsant properties. A related compound demonstrated protective effects in picrotoxin-induced convulsion models . This suggests that modifications on the thiazole ring can enhance neuroprotective effects.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in cellular proliferation and survival pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain neuropharmacological effects.
- Cell Cycle Disruption : Inducing apoptosis in cancer cells through modulation of cell cycle regulators.
Case Study 1: Anti-Tubercular Activity
A series of synthesized compounds similar to this compound were tested for anti-tubercular activity against Mycobacterium tuberculosis. The most active compound showed an IC90 value of approximately 40.32 μM, indicating promising therapeutic potential for tuberculosis treatment .
Case Study 2: Cytotoxicity Assessment
Another study assessed the cytotoxicity of thiazole derivatives on HEK293 cells, revealing that most compounds were non-toxic at effective concentrations (IC50 values above 10 μM). This suggests a favorable safety profile for further development .
Comparison with Similar Compounds
Research Findings and Implications
- Structural Advantages : The thiophene sulfonyl group in the target compound likely improves aqueous solubility and target engagement compared to methylthio or pyrimidinyl analogs .
- Synthetic Feasibility : Microwave-assisted protocols (as in ) could streamline its synthesis, reducing reaction times and improving yields.
- Therapeutic Potential: Analogous piperazine-benzothiazole hybrids (e.g., ) demonstrate CNS receptor selectivity, positioning the target compound as a candidate for neuropharmacological studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
